Sgc aak1 1
Overview
Description
SGC-AAK1-1 is a dual inhibitor of AAK1 (Adaptor Protein 2-associated kinase) and BMP2K/BIKE (BMP-2 inducible kinase). It is part of the numb-associated kinase (NAK) family . AAK1 is involved in clathrin-mediated endocytosis (CME), both by direct binding to clathrin and by phosphorylation of the medium subunit of AP-2 (adaptor protein 2) . BMP2K/BIKE is broadly expressed and localizes to nuclear speckles .
Synthesis Analysis
Inhibitors based on a 3-acylaminoindazole scaffold were synthesized to yield potent dual AAK1/BMP2K inhibitors . Optimization furnished a small molecule chemical probe (SGC-AAK1-1) that is potent and selective for AAK1/BMP2K over other NAK family members .Molecular Structure Analysis
The chemical formula of SGC-AAK1-1 is C21H25N5O3S . Its exact mass is 427.17 and its molecular weight is 427.52 .Chemical Reactions Analysis
SGC-AAK1-1 potently targets the ATP-binding site (AAK1 K i = 9.1 nM; BIKE K i = 17 nM) . In a live cell NanoBRET assay, SGC-AAK1-1 has potency for ectopically expressed full-length AAK1- and BIKE-Nluc fusion proteins (AAK1 IC 50 = 230 nM; BIKE IC 50 = 1.5 μM) .Physical And Chemical Properties Analysis
The molecular weight of SGC-AAK1-1 is 427.52 and its molecular formula is C21H25N5O3S . It has a MollogP of 4.185 and a PSA of 89.47 . It has no chiral centres, 9 rotatable bonds, 8 hydrogen bond acceptors, and 3 hydrogen bond donors . It is soluble in DMSO at least up to 10 mM .Scientific Research Applications
Molecular Study and Kinase Inhibition
SGC-AAK1-1 is a potent and selective inhibitor for AAK1 and BMP2K, two kinases involved in various biological processes. Researchers have synthesized inhibitors based on a 3-acylaminoindazole scaffold to yield potent dual AAK1/BMP2K inhibitors, optimizing to create the small molecule chemical probe SGC-AAK1-1. This probe demonstrates narrow activity in a kinome-wide screen and is functionally active in cells, representing a valuable tool for studying the functions of AAK1 and BMP2K (Wells et al., 2019).
Open Access Approach to Research
The Structural Genomics Consortium (SGC) operates on an open-access principle, diverging from the traditional patent-driven research paradigm. This approach facilitates a shared knowledge resource for drug discovery, distinct from other knowledge production methods. The SGC serves as a knowledge infrastructure, providing a model for generating, investing in, and extracting value from scientific research, especially in health research and innovation (Jones & Chataway, 2021).
Neuroprotection and Drug Repurposing
The diseasome, a network of disease-disease relationships, aids in uncovering mechanistic links between diseases and can guide drug repurposing. A study highlighted the repurposing of soluble guanylate cyclase (sGC) activators, traditionally used for smooth muscle modulation, for neuroprotective purposes. The research suggested that specific activators of a heme-free form of sGC, apo-sGC, could be neuroprotective and reduce the impact of ischemic stroke, indicating a potential new application for sGC activators (Langhauser et al., 2018).
Data Classification and Analysis
SGC also refers to Simple Graph Convolution, a method used for classifying data points corresponding to complex entities. Regularized SGC has been shown to improve interpretability of large datasets by incorporating shrinkage on projection vectors. This approach aids in analyzing network information and classifying entities through their associations, with potential applications in academia and customer behavior analysis (Pho & Mantzaris, 2020).
Antifibrotic Effects in Medical Treatment
Studies on protein kinases G (PKG) have revealed their role as downstream mediators of the antifibrotic effects of sGC stimulators, particularly in systemic sclerosis (SSc). PKG1 and 2 were found to be upregulated in SSc, indicating a compensatory mechanism for decreased signalling through the sGC–cGMP–PKG pathway. This insight suggests that PKGs are crucial mediators in the antifibrotic effects of sGC stimulators and could interfere with non-canonical TGFβ signalling, offering potential therapeutic targets (Matei et al., 2018).
properties
IUPAC Name |
N-[6-[3-(diethylsulfamoylamino)phenyl]-1H-indazol-3-yl]cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-3-26(4-2)30(28,29)25-17-7-5-6-15(12-17)16-10-11-18-19(13-16)23-24-20(18)22-21(27)14-8-9-14/h5-7,10-14,25H,3-4,8-9H2,1-2H3,(H2,22,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBIQZUJJSVQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sgc aak1 1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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